1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide
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Overview
Description
“1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H18ClNO4S. It has a molecular weight of 331.82 . The IUPAC name for this compound is 1-[2-chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid . Its SMILES string, which represents the structure of the molecule, is Cc1cc(N2CCC(CC2)C(O)=O)c(Cl)cc1S©(=O)=O .
Scientific Research Applications
Glycine Transporter 1 Inhibition
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide has been explored in the context of inhibiting the Glycine Transporter 1 (GlyT1). For instance, a related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent GlyT1 inhibitor. This compound demonstrated significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects (Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Another application in scientific research is the inhibition of soluble epoxide hydrolase. A derivative, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, was identified as an inhibitor of this enzyme. It played a crucial role in providing evidence of robust in vivo target engagement and was considered suitable for study in various disease models (Thalji et al., 2013).
CCR5 Antagonism in HIV Treatment
A piperidine-4-carboxamide CCR5 antagonist, closely related to 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide, was discovered for its role in inhibiting the replication of CCR5-using HIV-1 clinical isolates. This compound showed high binding affinity to the CCR5 receptor and potent inhibition of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).
Serotonin 4 Receptor Agonism
Research has also explored the application of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, related to the target compound, as selective serotonin 4 receptor agonists. These compounds demonstrated potential as novel prokinetic agents with reduced side effects, enhancing gastric emptying and defecation in animal models (Sonda et al., 2004).
Neuroinflammation Imaging
In the field of neuroimaging, a derivative of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), a marker for neuroinflammation. This compound, [18F]1, demonstrated high specificity and uptake in models of neuroinflammation, suggesting its potential as a radioligand for CSF1R imaging (Lee et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-9-7-12(11(15)8-13(9)21(2,19)20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJSKKUOGWLEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153507 |
Source
|
Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide | |
CAS RN |
942474-57-9 |
Source
|
Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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